molecular formula C17H16O4 B589483 4-O-Benzyl-caffeic Acid Methyl Ester CAS No. 948827-72-3

4-O-Benzyl-caffeic Acid Methyl Ester

Cat. No.: B589483
CAS No.: 948827-72-3
M. Wt: 284.311
InChI Key: IQARPTKBUIEURR-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Benzyl-caffeic Acid Methyl Ester is a phenolic compound derived from caffeic acid, a natural antioxidant found in various plants. This compound is characterized by its molecular structure, which includes a benzyl group attached to the oxygen atom of the caffeic acid molecule, and a methyl ester group. It has garnered attention in scientific research due to its potential biological and pharmacological properties.

Chemical Reactions Analysis

Types of Reactions: 4-O-Benzyl-caffeic Acid Methyl Ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can produce hydroxylated or saturated derivatives.

  • Substitution: Substitution reactions can result in the formation of various benzyl or methyl ester derivatives.

Scientific Research Applications

  • Chemistry: It is used as a precursor in the synthesis of other complex phenolic compounds.

  • Biology: The compound exhibits antioxidant properties, which are beneficial in protecting cells from oxidative stress.

  • Medicine: Research has shown that it may have anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: It is used in the development of natural preservatives and antioxidants for food and cosmetic products.

Mechanism of Action

The mechanism by which 4-O-Benzyl-caffeic Acid Methyl Ester exerts its effects involves its interaction with molecular targets and pathways:

  • Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.

  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

  • Anticancer Properties: The compound may induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

  • Antimicrobial Activity: It disrupts the cell membranes of bacteria and fungi, leading to their death.

Comparison with Similar Compounds

  • Caffeic Acid: A natural antioxidant found in many plants.

  • Chlorogenic Acid: A quinic acid ester of caffeic acid.

  • Ferulic Acid: Another phenolic compound with antioxidant properties.

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Properties

IUPAC Name

methyl (E)-3-(3-hydroxy-4-phenylmethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-17(19)10-8-13-7-9-16(15(18)11-13)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQARPTKBUIEURR-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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